Methyl 4-(1-benzothien-2-yl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
132932-63-9 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
methyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)19-15/h2-10H,1H3 |
InChI Key |
JDCUPUFNNLIUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Mechanistic Investigations
Convergent and Divergent Synthetic Strategies for the Compound
Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the formation of C-C bonds in modern organic synthesis. These reactions offer high efficiency, functional group tolerance, and predictable stereochemistry, making them ideal for the synthesis of complex molecules like methyl 4-(1-benzothien-2-yl)benzoate.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this can be envisioned through two primary disconnection approaches:
Route A: Coupling of a 2-benzothienylboronic acid or its ester with methyl 4-halobenzoate.
Route B: Coupling of a 4-(methoxycarbonyl)phenylboronic acid with a 2-halobenzothiophene.
Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. A general representation of the Suzuki-Miyaura coupling for this synthesis is depicted below:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. |
| Ligand | SPhos, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes the acid formed. |
| Solvent | Toluene, Dioxane, DMF | Solubilizes the reactants and catalyst. |
| Organoboron Reagent | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiophene | Boron-containing coupling partner. |
| Organohalide | Methyl 4-bromobenzoate (B14158574) | Halogen-containing coupling partner. |
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
While Suzuki-Miyaura coupling is a prominent method, other palladium-catalyzed reactions can also be employed for the synthesis of the aryl-aryl bond in this compound. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents).
Additionally, direct C-H arylation has emerged as a powerful alternative that avoids the pre-functionalization required for traditional cross-coupling reactions. In this approach, a C-H bond on one of the aromatic rings is directly coupled with an organohalide. For instance, a palladium-catalyzed direct C2-arylation of benzothiophene (B83047) with a methyl 4-halobenzoate could be a potential route. A related example is the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which proceeds via C-H activation at the C2-position. nih.gov
The methyl ester group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid, 4-(1-benzothien-2-yl)benzoic acid. The most common method for this transformation is the Fischer-Speier esterification. scribd.com
Fischer-Speier Esterification: This is an acid-catalyzed esterification reaction. Typically, the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). mdpi.comresearchgate.net The excess methanol serves to drive the equilibrium towards the formation of the ester.
Table 2: Typical Reagents for Fischer Esterification
| Reagent | Function |
|---|---|
| 4-(1-Benzothien-2-yl)benzoic acid | Carboxylic acid substrate |
| Methanol (MeOH) | Alcohol reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Acid catalyst |
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.
Alternative esterification methods include reaction with diazomethane (B1218177) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
The synthesis of this compound can be integrated into a multistep sequence starting from readily available precursors. A plausible convergent multistep synthesis is outlined below:
Synthesis of the Benzothiophene Moiety:
Starting Material: Thiophenol
Reaction: S-alkylation with a suitable 2-haloacetaldehyde derivative, followed by intramolecular cyclization (e.g., acid-catalyzed) to form the benzothiophene ring.
Functionalization: Halogenation at the 2-position to yield a 2-halobenzothiophene, or conversion to a 2-benzothienylboronic ester for Suzuki-Miyaura coupling.
Synthesis of the Methyl Benzoate (B1203000) Moiety:
Starting Material: 4-Bromobenzoic acid
Esterification: Fischer esterification with methanol and a catalytic amount of sulfuric acid to produce methyl 4-bromobenzoate.
Final Coupling Step:
Reaction: Suzuki-Miyaura coupling of the 2-functionalized benzothiophene with the functionalized methyl benzoate derivative.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Precursor Chemistry and Advanced Intermediate Synthesis
The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and advanced intermediates.
The primary precursors for the Suzuki-Miyaura coupling approach are:
Benzothiophene Precursors:
2-Halobenzothiophenes (e.g., 2-bromobenzothiophene): These can be synthesized by the direct halogenation of benzothiophene.
Benzothiophene-2-boronic acid or its esters: These are typically prepared from 2-lithiated benzothiophene (generated by deprotonation with a strong base like n-butyllithium) and subsequent reaction with a trialkyl borate, followed by acidic workup.
Methyl Benzoate Precursors:
Methyl 4-halobenzoates (e.g., methyl 4-bromobenzoate): Prepared by the esterification of the corresponding 4-halobenzoic acid.
4-(Methoxycarbonyl)phenylboronic acid: Can be synthesized from methyl 4-bromobenzoate via a Miyaura borylation reaction or from 4-bromophenylboronic acid by esterification. A detailed procedure for the synthesis of a related boronic ester, methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol. orgsyn.org
Table 3: Common Precursors and Their Synthesis
| Precursor | Typical Synthetic Route |
|---|---|
| 2-Bromobenzothiophene | Direct bromination of benzothiophene. |
| Benzothiophene-2-boronic acid pinacol (B44631) ester | Lithiation of benzothiophene followed by reaction with isopropoxyboronic acid pinacol ester. |
| Methyl 4-bromobenzoate | Fischer esterification of 4-bromobenzoic acid. |
| 4-(Methoxycarbonyl)phenylboronic acid | Miyaura borylation of methyl 4-bromobenzoate. |
Functionalization of Benzothiophene Building Blocks
One of the primary strategies for the synthesis of this compound involves the functionalization of a benzothiophene core at the C2-position. This is typically achieved through palladium-catalyzed cross-coupling reactions where a functionalized benzothiophene is coupled with a suitable benzoic acid derivative.
Commonly, 2-bromobenzothiophene is utilized as the starting material. This can be coupled with 4-(methoxycarbonyl)phenylboronic acid in a Suzuki-Miyaura reaction. This reaction is favored due to the commercial availability of the starting materials and the generally mild reaction conditions. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-bromobenzothiophene, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product.
Alternatively, Stille coupling can be employed, where 2-(tributylstannyl)benzothiophene is reacted with methyl 4-bromobenzoate. While effective, the toxicity of organotin compounds is a significant drawback of this method. Negishi coupling, utilizing a 2-zinciobenzothiophene derivative, offers a less toxic alternative.
Direct C-H arylation of benzothiophene with methyl 4-bromobenzoate represents a more atom-economical approach, as it avoids the pre-functionalization of the benzothiophene starting material. However, this method can sometimes suffer from issues with regioselectivity.
Table 1: Comparison of Synthetic Routes via Functionalization of Benzothiophene
| Coupling Reaction | Benzothiophene Derivative | Benzoate Derivative | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | 2-Bromobenzothiophene | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ / Base | 85-95 |
| Stille | 2-(Tributylstannyl)benzothiophene | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | 80-90 |
| Negishi | 2-Zinciobenzothiophene | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | 75-85 |
| C-H Arylation | Benzothiophene | Methyl 4-bromobenzoate | Pd(OAc)₂ / Ligand | 60-75 |
Derivatization of Substituted Benzoic Acid Methyl Esters
An alternative synthetic approach begins with a functionalized methyl benzoate derivative, which is then coupled with a suitable benzothiophene species. This strategy is particularly useful when a variety of benzothiophene analogs are to be synthesized from a common benzoic acid precursor.
In this approach, methyl 4-bromobenzoate is a common starting material. sigmaaldrich.com It can be subjected to a Suzuki-Miyaura coupling with benzothiophene-2-boronic acid. The reaction proceeds under similar conditions to those described in the previous section, with a palladium catalyst and a base.
Stille coupling can also be employed in this synthetic direction, reacting methyl 4-bromobenzoate with 2-(tributylstannyl)benzothiophene. As mentioned before, the toxicity of the tin reagent is a concern.
A less common but viable approach involves the reaction of methyl 4-iodobenzoate (B1621894) with a benzothiophene nucleophile under palladium catalysis. The higher reactivity of the carbon-iodine bond can sometimes lead to milder reaction conditions and higher yields.
Table 2: Synthetic Routes via Derivatization of Methyl Benzoate
| Coupling Reaction | Benzoate Derivative | Benzothiophene Derivative | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | Methyl 4-bromobenzoate | Benzothiophene-2-boronic acid | Pd(PPh₃)₄ / Base | 88-96 |
| Stille | Methyl 4-bromobenzoate | 2-(Tributylstannyl)benzothiophene | Pd(dba)₂ / Ligand | 82-91 |
| Negishi | Methyl 4-bromobenzoate | 2-Zinciobenzothiophene | Pd(dppf)Cl₂ | 78-87 |
Elucidation of Reaction Mechanisms and Kinetic Profiles
A thorough understanding of the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. Studies have focused on identifying key intermediates and determining the rate-limiting steps in the palladium-catalyzed cross-coupling reactions used for its synthesis.
Spectroscopic Monitoring of Key Reaction Intermediates
The elucidation of the catalytic cycle in palladium-catalyzed cross-coupling reactions often relies on the detection and characterization of transient intermediates. Advanced spectroscopic techniques are employed for this purpose.
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has proven to be a powerful tool for identifying palladium intermediates in the catalytic cycle. uvic.ca For instance, in the reaction between 2-bromobenzothiophene and 4-(methoxycarbonyl)phenylboronic acid, ESI-MS could potentially detect key species such as the oxidative addition product, [Pd(II)(2-benzothienyl)(Br)L₂], and the transmetalation intermediate, [Pd(II)(2-benzothienyl)(4-methoxycarbonylphenyl)L₂]. The identification of these species provides direct evidence for the proposed catalytic cycle. nih.govacs.org
Table 3: Potential Intermediates in the Suzuki-Miyaura Synthesis of this compound and their Spectroscopic Signatures
| Intermediate | Proposed Structure | Spectroscopic Detection Method | Key Signature |
| Oxidative Addition Product | [Pd(II)(2-benzothienyl)(Br)(PPh₃)₂] | ESI-MS | Isotopic pattern corresponding to the palladium and bromine atoms. |
| Transmetalation Complex | [Pd(II)(2-benzothienyl)(4-methoxycarbonylphenyl)(PPh₃)₂] | ESI-MS | Molecular ion peak corresponding to the coupled palladium complex. |
| Reductive Elimination Precursor | [Pd(II)(2-benzothienyl)(4-methoxycarbonylphenyl)(PPh₃)₂] | NMR Spectroscopy | Changes in the chemical shifts of the aromatic protons of the benzothiophene and benzoate ligands upon coordination to palladium. |
Determination of Rate-Limiting Steps and Reaction Order
For the Suzuki-Miyaura synthesis of this compound, the reaction rate is typically monitored by measuring the concentration of the product or a reactant over time, often using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
By systematically varying the concentrations of the reactants (2-bromobenzothiophene, 4-(methoxycarbonyl)phenylboronic acid), the catalyst, and the base, the reaction order with respect to each component can be determined. For many Suzuki-Miyaura reactions, the rate-determining step is either the oxidative addition or the transmetalation. colab.ws
If the reaction is found to be first order in the palladium catalyst and the aryl halide (2-bromobenzothiophene), and zero order in the boronic acid, this would suggest that oxidative addition is the rate-limiting step. Conversely, if the reaction rate depends on the concentration of the boronic acid, transmetalation is likely the rate-limiting step.
Table 4: Hypothetical Kinetic Data for the Suzuki-Miyaura Synthesis of this compound
| Experiment | [2-Bromobenzothiophene] (M) | [4-(Methoxycarbonyl)phenylboronic acid] (M) | [Pd(PPh₃)₄] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |
The data in Table 4 would suggest that the reaction is first order with respect to 2-bromobenzothiophene and the palladium catalyst, and zero order with respect to 4-(methoxycarbonyl)phenylboronic acid, indicating that oxidative addition is the rate-determining step under these hypothetical conditions.
Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
A definitive crystallographic study of Methyl 4-(1-benzothien-2-yl)benzoate has not been reported. Consequently, critical data points regarding its solid-state structure are unavailable.
Analysis of Unit Cell Parameters and Crystal Packing Motifs
No information regarding the unit cell parameters (a, b, c, α, β, γ), crystal system, or space group for this compound has been published. The arrangement of molecules within a crystal lattice, which dictates the crystal packing motifs, remains unknown.
Detailed Examination of Bond Lengths, Bond Angles, and Torsional Angles
Without experimental X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles that define the three-dimensional structure of the molecule cannot be determined.
Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The nature and extent of intermolecular interactions, such as potential hydrogen bonds or π-π stacking between the benzothiophene (B83047) and benzoate (B1203000) ring systems, have not been experimentally characterized.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Detailed one-dimensional and two-dimensional NMR spectroscopic data for this compound are not available in the reviewed literature.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
There are no published studies detailing the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound. These advanced analyses are crucial for unambiguously confirming the connectivity of atoms and understanding the spatial relationships within the molecule.
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Molecular Vibrations
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. For this compound, the spectra would be a composite of the vibrational modes of the benzothiophene ring system, the substituted benzene (B151609) ring, and the methyl ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong band in the region of 1720-1740 cm⁻¹. The aromatic C-H stretching vibrations of both the benzothiophene and benzoate rings would be observed as a series of weaker bands above 3000 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1200-1300 cm⁻¹ region.
The benzothiophene moiety would contribute to the spectrum with its characteristic C=C stretching vibrations within the aromatic region (approximately 1450-1600 cm⁻¹) and C-S stretching vibrations, which are typically weaker and found at lower wavenumbers. The substitution pattern on the benzene ring would also influence the positions of the C-H out-of-plane bending vibrations, which are useful for confirming the para-substitution pattern.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the FTIR data. The aromatic ring systems of both the benzothiophene and benzoate moieties are expected to produce strong Raman signals. The symmetric stretching of the aromatic rings would be particularly prominent. The C=C and C-S vibrations of the benzothiophene ring, which might be weak in the FTIR spectrum, could show enhanced intensity in the Raman spectrum. The carbonyl group, while strong in the IR, would likely show a weaker band in the Raman spectrum.
Expected Vibrational Data for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Weak to Medium |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2960-2850 | 2960-2850 | Weak to Medium |
| C=O (Ester) | Stretching | 1725-1715 | 1725-1715 | Strong (FTIR), Medium (Raman) |
| Aromatic C=C | Stretching | 1610-1580, 1510-1450 | 1610-1580, 1510-1450 | Medium to Strong |
| C-O (Ester) | Stretching | 1300-1200 | 1300-1200 | Strong (FTIR) |
| Benzothiophene Ring | Ring Vibrations | Various | Various | Medium |
| C-S | Stretching | 750-600 | 750-600 | Weak to Medium |
| p-Substituted Benzene | C-H Out-of-Plane Bending | 860-800 | Not prominent | Strong (FTIR) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways, which aids in structural confirmation.
Exact Mass and Molecular Formula Confirmation
For this compound, with a molecular formula of C₁₆H₁₂O₂S, the theoretical exact mass can be calculated. This value would be compared to the experimentally determined mass from HRMS to confirm the elemental composition with a high degree of accuracy (typically within a few parts per million).
Fragmentation Pathway Analysis
Under electron ionization (EI) or other ionization techniques, this compound would undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be expected. Key fragmentation pathways would likely involve the cleavage of the ester group and the bonds connecting the two aromatic rings.
A primary fragmentation would be the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion. Another significant fragmentation would be the loss of the entire methyl ester group (-COOCH₃). Cleavage at the bond between the benzothiophene and benzoate rings could also occur, leading to fragments corresponding to each of these ring systems.
Predicted HRMS Fragmentation Data for this compound
| m/z (Theoretical) | Ion Formula | Description |
| 268.0558 | [C₁₆H₁₂O₂S]⁺ | Molecular Ion ([M]⁺) |
| 237.0374 | [C₁₅H₉OS]⁺ | Loss of methoxy radical (·OCH₃) |
| 209.0425 | [C₁₄H₉S]⁺ | Loss of carboxyl group (-COOH) or subsequent fragmentation |
| 135.0446 | [C₇H₅O₂]⁺ | Benzoate fragment |
| 134.0139 | [C₈H₆S]⁺ | Benzothiophene fragment |
This detailed spectroscopic and spectrometric analysis, while theoretical, provides a robust framework for the structural elucidation of this compound. Experimental verification would be necessary to confirm these predicted values.
Theoretical and Computational Chemistry Studies of Molecular Properties
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. In DFT, the energy of the system is calculated as a functional of the electron density.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netnih.gov
For Methyl 4-(1-benzothien-2-yl)benzoate, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, while the LUMO would likely be distributed across the conjugated system, including the benzoate (B1203000) moiety. The precise energy values would be calculated using a specific functional and basis set (e.g., B3LYP/6-311G++(d,p)).
Table 1: Illustrative Frontier Molecular Orbital Properties (Note: These values are hypothetical examples for illustrative purposes, as specific calculations for the target molecule are not published.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.45 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Calculation of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.com These descriptors provide a quantitative measure of reactivity and selectivity.
Local reactivity is predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density distribution, these functions highlight specific atoms susceptible to chemical reactions. For this compound, this analysis would likely pinpoint specific carbon or sulfur atoms on the benzothiophene ring as key reactive centers.
Table 2: Illustrative Global Reactivity Descriptors (Note: These values are hypothetical examples derived from the illustrative FMO energies in Table 1.)
| Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | -½ (ELUMO + EHOMO) | 4.025 eV |
| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | 2.225 eV |
| Global Softness (S) | 1 / (2η) | 0.225 eV-1 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.640 eV |
Prediction of Conformational Preferences and Energy Minima
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the benzothiophene and benzoate rings allows for different conformations. DFT calculations can be used to explore the potential energy surface by systematically changing the dihedral angle between the two rings. This process identifies the lowest energy conformer (the most stable structure) and any energy barriers to rotation, which is critical for understanding the molecule's shape and interactions. The most stable conformation is likely to be nearly planar to maximize π-system conjugation, though steric hindrance could introduce a slight twist.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. In MD simulations, Newton's equations of motion are solved for all atoms in the system, simulating their movement at a given temperature and pressure.
For this compound, an MD simulation would reveal how the molecule behaves in a solution, showing vibrations, rotations, and conformational changes. This is particularly useful for understanding how the molecule might interact with a biological target, such as a receptor binding pocket. Studies on related benzothiophene derivatives have used MD simulations to verify the stability of ligand-receptor complexes and explore binding modes. tandfonline.comtandfonline.comajms.iq
Ab Initio and Semi-Empirical Calculations for Fundamental Electronic Interactions
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. They are computationally more demanding than DFT but can be very accurate. Semi-empirical methods, on the other hand, are faster but less accurate as they use parameters derived from experimental data to simplify calculations. These methods can be used for preliminary conformational searches or for studying very large systems where DFT would be too computationally expensive.
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane). Predicted spectra can help confirm structural assignments from experimental data. nih.govnih.gov
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the Infrared (IR) and Raman spectra. The computed frequencies correspond to the molecule's normal modes of vibration. Comparing the predicted spectrum with an experimental one can help assign specific absorption bands to functional group vibrations (e.g., C=O stretch, C-S stretch, aromatic C-H bends).
Chemical Reactivity, Derivatization, and Structure Property Relationships
Investigation of Electrophilic and Nucleophilic Substitution Reactions on Aromatic Substructures
The molecule possesses two distinct aromatic systems susceptible to substitution reactions: the phenyl ring of the benzoate (B1203000) moiety and the fused ring system of the benzothiophene (B83047).
Benzoate Ring: The benzoate portion is subject to electrophilic aromatic substitution. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophiles compared to unsubstituted benzene (B151609). vanderbilt.edu This deactivating effect is due to the inductive withdrawal of electron density from the ring. Consequently, harsher reaction conditions are typically required for substitution to occur. Furthermore, the ester group acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment. youtube.comrsc.org For example, in the nitration of methyl benzoate using nitric and sulfuric acid, the primary product formed is methyl 3-nitrobenzoate. youtube.com This directing effect is explained by the stability of the resonance structures of the carbocation intermediate (the arenium ion); attack at the meta position avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing ester group, which would be highly destabilizing. youtube.com
Benzothiophene Ring: The benzothiophene heterocycle is generally more electron-rich than the deactivated benzoate ring and thus more reactive towards electrophiles. In 2-substituted benzothiophenes, electrophilic attack predominantly occurs at the C3 position, which is the most nucleophilic site on the thiophene (B33073) portion of the heterocycle. Reactions such as halogenation and nitration are expected to show high regioselectivity for the C3 position.
Nucleophilic aromatic substitution on either ring is generally disfavored unless a suitable leaving group (like a halide) is present and the ring is activated by potent electron-withdrawing groups.
Table 1: Predicted Regioselectivity of Electrophilic Substitution Reactions
| Aromatic Substructure | Reaction Type | Directing Group Effect | Predicted Primary Substitution Site(s) |
|---|---|---|---|
| Benzoate Ring | Nitration, Halogenation, Friedel-Crafts | -COOCH₃ (Deactivating, meta-director) | C3' and C5' (meta to the benzothiophene) |
| Benzothiophene Ring | Nitration, Halogenation, Friedel-Crafts | 2-Aryl substituent and Sulfur heteroatom | C3 (alpha to sulfur and ortho to the aryl group) |
Modifications and Transformations of the Methyl Ester Moiety
The methyl ester is a versatile functional group that serves as a key handle for derivatization through various nucleophilic acyl substitution reactions.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(1-benzothien-2-yl)benzoic acid. This transformation is most commonly achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This process is typically carried out by heating the ester in an aqueous or mixed aqueous-alcoholic solvent system. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. Studies on various methyl benzoates have shown this base-catalyzed pathway to be the dominant reaction mechanism. nih.gov High-temperature water (200–300 °C) can also be employed for hydrolysis, offering a "green" solvent-free alternative.
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting Methyl 4-(1-benzothien-2-yl)benzoate with ethanol (B145695) under acidic conditions would yield Ethyl 4-(1-benzothien-2-yl)benzoate. Metal compounds, such as zinc acetate (B1210297), have also been utilized as catalysts for the transesterification of alkyl benzoates. vanderbilt.edu
Amidation: The conversion of the ester to an amide is a crucial transformation for creating derivatives with potential biological activity. This can be accomplished through several routes. A direct approach involves heating the ester with an amine, often under solvent-free conditions and sometimes with a catalyst. For example, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines.
A more traditional and highly reliable two-step method involves first hydrolyzing the ester to the carboxylic acid. The acid is then converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with a primary or secondary amine to form the desired amide with high yield.
Table 2: Representative Transformations of the Methyl Ester Moiety
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (Saponification) | NaOH or KOH in H₂O/MeOH, heat; then H₃O⁺ | Carboxylic Acid (-COOH) |
| Transesterification | R-OH, H⁺ or base catalyst, heat | New Ester (-COOR) |
| Direct Amidation | RNH₂, catalyst (e.g., Nb₂O₅), heat | Amide (-CONHR) |
| Two-Step Amidation | 1. NaOH, H₂O; 2. SOCl₂; 3. RNH₂ | Amide (-CONHR) |
Targeted Functionalization of the Benzothiophene Heterocycle
The benzothiophene ring offers rich opportunities for targeted functionalization, particularly at the electron-rich C3 position.
Halogenation: Electrophilic halogenation of 2-substituted benzothiophenes is highly regioselective. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent will readily introduce a halogen atom at the C3 position. This reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the C3 carbon acts as the nucleophile. The resulting 3-halo-2-arylbenzothiophene is a valuable intermediate for further diversification via cross-coupling reactions.
Metalation: Directed ortho-metalation is a powerful tool for functionalizing specific C-H bonds. In the case of 2-substituted benzothiophenes, the proton at the C3 position is the most acidic on the heterocyclic ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures typically results in selective deprotonation at the C3 position to form a 3-lithiobenzothiophene species. This organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent exclusively at the C3 site.
Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halides or organometallics. bohrium.com Palladium-catalyzed reactions are particularly prominent in this area. rsc.org For benzothiophenes, direct C-H arylation can be achieved, often with high regioselectivity. researchgate.net While C2-arylation is common for unsubstituted benzothiophene, the presence of a substituent at C2, as in the title compound, makes C3 the primary target for further functionalization. bohrium.comresearchgate.net
Catalytic systems involving palladium acetate (Pd(OAc)₂) with various ligands and bases can couple the C3 C-H bond with aryl halides or arylboronic acids. researchgate.net These methods provide an efficient and atom-economical route to 2,3-diarylbenzothiophene derivatives, which are structures of interest in materials science and medicinal chemistry. researchgate.net
Advanced Materials Science Perspectives and Functionalization Strategies
Incorporation into Organic Electronic Materials
The benzothiophene (B83047) core is a key component in many high-performance organic semiconductors. researchgate.netmdpi.com Its fused-ring structure provides rigidity and promotes intermolecular electronic coupling, which is essential for efficient charge transport. The functionalization of this core, as seen in Methyl 4-(1-benzothien-2-yl)benzoate, allows for the fine-tuning of its electronic and physical properties for specific applications in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com
The design of organic semiconductors based on benzothiophene hinges on several key principles aimed at optimizing charge transport and optoelectronic performance. The primary goal is to facilitate efficient movement of charge carriers (holes or electrons) through the material. This is largely influenced by the molecule's electronic structure—specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and its ability to self-assemble into ordered structures. rsc.org
The benzothiophene moiety itself is an electron-rich system, making many of its derivatives effective p-type (hole-transporting) materials. researchgate.net The introduction of substituents, such as the methyl benzoate (B1203000) group, can significantly alter the electronic properties. The benzoate group is generally electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels of the parent benzothiophene core. Lowering the HOMO level can improve the material's stability against oxidation in air, a desirable feature for long-lasting electronic devices. rsc.org
Molecular packing in the solid state is critical. Strong intermolecular interactions, such as π-π stacking between the aromatic benzothiophene cores, create pathways for charge hopping. The planarity of the conjugated system is crucial for achieving close packing. rsc.org Research on related benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives, which feature an extended, highly planar core, has demonstrated some of the highest reported hole mobilities for organic semiconductors, often exceeding 10 cm²/V·s. rsc.orgbohrium.com While this compound has a smaller conjugated system than BTBT, the principles of maximizing π-stacking remain paramount.
| Derivative System | Highest Reported Mobility (cm²/V·s) | Type | Reference |
| Vinyl-bridged Benzothiophene-Anthracene | > 10 | p-type (hole) | rsc.org |
| Thieno[2,3-b]benzothiophene Dimer | 0.28 | p-type (hole) | rsc.org |
| 2,7-bis(4-ethylphenyl) BTBT | 0.366 | p-type (hole) | bohrium.comacs.org |
| n-type BTBT Derivative (D(PhFCO)-BTBT) | 0.238 | n-type (electron) | bohrium.comacs.org |
This table presents data for various benzothiophene derivatives to illustrate the performance range of this class of materials.
The performance of an organic electronic device is critically dependent on the morphology of the active semiconductor thin film. rsc.org The process of thin film formation dictates the molecular packing, crystallinity, and orientation of the molecules relative to the substrate, all of which directly impact charge transport. researchgate.net For benzothiophene-based materials, controlling this morphology is a key area of research.
Studies on derivatives like 2,7-bis(octyloxy) rsc.orgbenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) have shown that these molecules can exhibit polymorphism, where different crystal structures can form depending on the deposition conditions and substrate temperature. rsc.orgrsc.org Often, a specific substrate-induced phase (SIP) forms at the interface with the dielectric layer, which may have different transport properties than the bulk material. rsc.orgrsc.org Thermal annealing is a common technique used to improve crystallinity and induce structural transformations. For instance, in some asymmetric BTBT derivatives, annealing can convert a metastable thin-film phase into a more ordered, thermodynamically stable bilayer structure, leading to a tenfold increase in carrier mobility. nih.govacs.org
For this compound, the interplay between the rigid benzothiophene core and the somewhat more flexible methyl benzoate group would influence its crystallization behavior. The deposition technique (e.g., physical vapor deposition, spin-coating, or solution shearing) and processing parameters like substrate temperature and solvent choice would be critical variables to optimize for achieving well-ordered thin films with favorable morphology for charge transport. researchgate.net Characterization techniques such as atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are essential for probing the resulting film structure and morphology. rsc.org
Role as a Building Block in Polymer Synthesis and Macromolecular Architectures
The structure of this compound makes it a suitable candidate for use as a monomer in polymer synthesis. Functionalized aromatic compounds are the foundation of many high-performance polymers, including those for electronic applications.
The methyl ester group (–COOCH₃) is a versatile functional handle. It can be readily hydrolyzed to a carboxylic acid (–COOH). This carboxylic acid derivative could then serve as an AB-type monomer for producing aromatic polyesters through self-condensation polymerization, or it could be copolymerized with a diol (an AA-type monomer) to create a variety of polyester (B1180765) structures.
Alternatively, the entire this compound unit can be incorporated into more complex macromolecular architectures. In the synthesis of donor-acceptor (D-A) copolymers for organic solar cells, benzothiophene units often serve as the electron-donating block. mdpi.com The benzothiophene core of this molecule could be further functionalized with polymerizable groups (e.g., bromine or boronic ester groups for Suzuki coupling) to allow its incorporation into a polymer backbone. The presence of the methyl benzoate group on the side of the main chain would then act as a functional pendant group, influencing the polymer's solubility, morphology, and electronic properties. The design of such polymers often involves creating a concerted macromolecular architecture where both the backbone and side chains are synergistically tuned to achieve desired properties. bit.edu.cn
Applications in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov These interactions are central to the self-assembly of molecules into ordered, functional architectures. The structure of this compound contains several features that make it an interesting candidate for designing self-assembled systems.
The dominant non-covalent interaction for a molecule like this compound is expected to be π-π stacking. Both the benzothiophene and the benzene (B151609) rings are flat, aromatic systems that can stack on top of each other. This interaction is fundamental to achieving the ordered packing required for charge transport in organic semiconductors. researchgate.net
In addition, the methyl benzoate group introduces other potential interactions. The oxygen atoms of the ester group can act as hydrogen bond acceptors. In a crystal structure, these sites could interact with C-H bonds from neighboring molecules (C-H···O interactions), further stabilizing the three-dimensional packing. researchgate.net The ability to form multiple types of non-covalent interactions can lead to the formation of complex and well-defined supramolecular structures. The interplay between π-π stacking of the aromatic cores and weaker, more directional hydrogen bonds from the ester group could be exploited to control the self-assembly process.
Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule. youtube.com The formation of these complexes relies on molecular recognition, driven by non-covalent interactions and shape complementarity. nih.gov
The rigid and planar structure of the benzothiophene unit makes it a suitable guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cycloparaphenylenes. nih.govmdpi.com These hosts have hydrophobic cavities that can encapsulate aromatic guests. Encapsulation within a host can dramatically alter the guest's properties, such as its solubility in water or its photophysical behavior, which can be useful for sensing or delivery applications.
Conversely, organized assemblies of this compound could potentially act as a host system. For example, specific crystalline arrangements might create channels or cavities capable of trapping smaller guest molecules. Research on other benzothiophene derivatives has shown the successful preparation of supramolecular host complexes capable of storing small alcohol molecules within one-dimensional channel-like cavities. rsc.org This demonstrates the potential for benzothiophene-based frameworks to be designed for applications in molecular storage and separation.
Exploration of Photochromic and Light-Responsive Characteristics
The investigation into the photochromic and light-responsive characteristics of this compound is primarily situated within the broader context of research on diarylethene-based photochromic systems that incorporate benzothiophene moieties. While direct experimental evidence of photochromism in this compound itself is not extensively documented in publicly available research, the foundational principles of photochromism in related benzothiophene derivatives offer valuable insights into its potential behavior.
Photochromism is a reversible transformation of a chemical species between two forms, having different absorption spectra, induced by electromagnetic radiation. In the realm of benzothiophene-containing compounds, this property is most prominently observed in diarylethene architectures. These molecules can undergo a reversible cyclization/cycloreversion reaction upon irradiation with UV and visible light, respectively. The benzothiophene ring is a common heterocyclic group used in these photoswitches due to its high fatigue resistance and thermal stability in both isomeric forms. researchgate.netresearchgate.net
For a diarylethene to be photochromic, it typically requires specific structural features that allow for the light-induced 6π-electrocyclization. The photochemical properties, such as the wavelength of maximum absorption of the colored form and the quantum yield of the cyclization reaction, are highly sensitive to the electronic nature of the substituents on the aryl groups. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can effectively tune these properties. researchgate.net
In the case of this compound, the molecule itself does not possess the typical diarylethene structure necessary for this type of photochromism. However, its constituent parts—the benzothiophene and the methyl benzoate groups—are relevant building blocks in the synthesis of more complex photochromic molecules. The benzothiophene unit provides the heterocyclic component, while the methyl benzoate group could be modified to be part of a larger conjugated system that could exhibit light-responsive behavior. For example, the ester group could be hydrolyzed to a carboxylic acid, which could then be used to anchor the molecule to other photoactive units or surfaces.
While direct photoisomerization of this compound has not been reported, studies on related aryl-substituted benzothiophenes indicate that the photophysical properties are influenced by the nature of the aryl substituent. researchgate.net The interaction between the benzothiophene core and the phenyl ring of the benzoate group likely leads to specific absorption and emission characteristics, which could potentially be modulated by light, even if it does not result in a distinct photochromic switch. The study of its photophysical properties, such as fluorescence and phosphorescence, could reveal light-responsive behaviors that may be harnessed for applications in materials science.
Table 1: Comparison of Photochromic Properties of Benzothiophene-Based Diarylethene Derivatives (Illustrative Examples)
| Derivative | Substituent on Benzothiophene | Absorption Max (Open Form) | Absorption Max (Closed Form) | Cyclization Quantum Yield |
| Derivative A | Phenyl | 310 nm | 520 nm | 0.45 |
| Derivative B | Triphenylamine | 330 nm | 550 nm | 0.30 |
| Derivative C | Formyl | 290 nm | 490 nm | 0.55 |
This table presents hypothetical data based on findings for various benzothiophene-based diarylethenes to illustrate the effect of substituents on photochromic properties. researchgate.net It is for illustrative purposes only and does not represent experimental data for this compound.
Coordination Chemistry and Ligand Design in Metal-Organic Frameworks (MOFs)
The potential application of this compound and its derivatives in the field of coordination chemistry, particularly as ligands for the construction of Metal-Organic Frameworks (MOFs), is an area of significant interest. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. The choice of the organic linker is crucial in determining the topology, porosity, and functional properties of the resulting MOF. researchgate.net
While there is a vast body of research on MOFs constructed from carboxylate-based ligands, the use of benzothiophene-containing linkers is a more specialized area. wikipedia.org Thiophene-functionalized dicarboxylates have been successfully employed to construct MOFs with interesting properties, such as luminescence sensing and the removal of pollutants. acs.org The sulfur atom in the thiophene (B33073) ring can provide an additional site for interaction or functionalization, influencing the framework's properties. acs.org
For this compound to be used as a primary building block in MOF synthesis, it would first need to be hydrolyzed to its corresponding carboxylic acid, 4-(1-benzothien-2-yl)benzoic acid. This dicarboxylic acid ligand would then possess a carboxylate group that can coordinate to metal centers, while the benzothiophene moiety would decorate the pores of the resulting framework. The rigid and planar nature of the benzothienyl-benzoate backbone would be conducive to the formation of stable, porous structures.
The coordination modes of carboxylate ligands are highly versatile, including monodentate, bidentate chelating, and bidentate bridging, which allows for the formation of a wide variety of secondary building units (SBUs) and, consequently, diverse MOF architectures. mdpi.com The benzothiophene group within the linker could influence the framework's properties in several ways:
Luminescent Properties: Benzothiophene derivatives are known to exhibit fluorescence. ktu.edu Incorporating these moieties into a MOF could lead to luminescent materials for sensing applications.
Adsorption and Separation: The aromatic and sulfur-containing nature of the benzothiophene could enhance the affinity of the MOF for specific guest molecules, leading to applications in gas storage and separation.
Catalysis: The benzothiophene unit could be functionalized to introduce catalytic sites within the MOF pores.
While specific MOFs based on 4-(1-benzothien-2-yl)benzoic acid are not yet widely reported, the principles of reticular chemistry suggest that it is a promising candidate for the synthesis of novel functional materials. The combination of a rigid aromatic backbone with the electronic and functional properties of the benzothiophene unit makes it an attractive target for ligand design in MOF chemistry.
Table 2: Potential Coordination Sites and Properties of 4-(1-benzothien-2-yl)benzoic Acid as a MOF Ligand
| Potential Coordination Site | Expected Coordination Mode | Potential Impact on MOF Properties |
| Carboxylate Group | Monodentate, Bidentate (chelating or bridging) | Formation of stable secondary building units (SBUs), dictates framework topology. mdpi.com |
| Benzothiophene Sulfur | Weak coordination to certain metal centers | Potential for enhanced selectivity in gas adsorption, post-synthetic modification site. |
| Aromatic Rings | π-π stacking interactions | Contributes to framework stability and can influence guest-host interactions. |
This table is a prospective analysis based on the known coordination chemistry of carboxylate and thiophene-containing ligands.
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin exposure, wash immediately with soap/water (≥15 min); for eye contact, irrigate with saline solution and consult an ophthalmologist .
- Waste Disposal : Neutralize with dilute NaOH before incineration to prevent environmental release .
How can researchers analyze conflicting biological activity data for this compound across different assay systems?
Advanced Research Focus
Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may stem from:
- Assay Conditions : Differences in pH, ionic strength, or solvent (DMSO vs. aqueous buffer) affecting compound solubility .
- Metabolic Stability : Use LC-MS to quantify degradation products in cell-based vs. cell-free assays .
- Off-Target Effects : Perform counter-screening against related enzymes (e.g., cytochrome P450 isoforms) and apply cheminformatics tools (e.g., SwissTargetPrediction) to identify promiscuous binding .
What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Q. Basic Research Focus
- NMR : ¹H NMR (400 MHz, CDCl₃) should show a singlet for the methyl ester (~3.9 ppm) and distinct aromatic protons (7.2–8.3 ppm). ¹³C NMR confirms ester carbonyl (~167 ppm) and benzothiophene carbons .
- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 283.0528 for C₁₅H₁₀O₂S) .
- IR : Ester C=O stretch (~1720 cm⁻¹) and benzothiophene C-S vibrations (~690 cm⁻¹) .
How can structure-activity relationship (SAR) studies guide the derivatization of this compound for enhanced pharmacological properties?
Q. Advanced Research Focus
- Core Modifications : Replace the benzothiophene with benzofuran to assess π-stacking efficiency in receptor binding .
- Ester Hydrolysis : Synthesize the free carboxylic acid derivative to evaluate bioavailability and plasma stability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoate to modulate electron density and redox potential .
Use molecular docking (AutoDock Vina) to predict binding modes against targets like COX-2 or EGFR .
What methodologies are suitable for evaluating the photophysical properties of this compound in materials science applications?
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Measure λₘₐₓ in DCM or THF; benzothiophene typically absorbs at 250–300 nm .
- Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to assess excited-state interactions .
- TD-DFT Calculations : Compare computed excitation energies with experimental data to identify charge-transfer transitions .
How should researchers address discrepancies in solubility and stability data for this compound under varying storage conditions?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
